molecular formula C9H10BClO2 B13459178 (3-Chloro-5-cyclopropylphenyl)boronic acid

(3-Chloro-5-cyclopropylphenyl)boronic acid

Cat. No.: B13459178
M. Wt: 196.44 g/mol
InChI Key: MOCVEPVRWBGLTI-UHFFFAOYSA-N
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Description

(3-Chloro-5-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H10BClO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and a cyclopropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Properties

Molecular Formula

C9H10BClO2

Molecular Weight

196.44 g/mol

IUPAC Name

(3-chloro-5-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H10BClO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6,12-13H,1-2H2

InChI Key

MOCVEPVRWBGLTI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C2CC2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-cyclopropylphenyl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides. For (3-Chloro-5-cyclopropylphenyl)boronic acid, the starting material is usually 3-chloro-5-cyclopropylphenyl bromide, which undergoes borylation in the presence of a palladium catalyst and a base such as potassium acetate .

Industrial Production Methods

Industrial production of (3-Chloro-5-cyclopropylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate, used to facilitate the borylation reaction.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(3-Chloro-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-5-cyclopropylphenyl)boronic acid primarily involves its ability to form stable complexes with other molecules through the boronic acid group. This allows it to participate in various chemical reactions, such as the Suzuki-Miyaura coupling, where it acts as a nucleophile transferring an organic group to a palladium catalyst . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl ring and no additional substituents.

    4-Chlorophenylboronic Acid: Similar to (3-Chloro-5-cyclopropylphenyl)boronic acid but with the chlorine atom in the para position.

    Cyclopropylboronic Acid: Contains a cyclopropyl group attached directly to the boronic acid group.

Uniqueness

(3-Chloro-5-cyclopropylphenyl)boronic acid is unique due to the presence of both a chlorine atom and a cyclopropyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

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